molecular formula C19H34O7 B13813938 Alangionnside g

Alangionnside g

Cat. No.: B13813938
M. Wt: 374.5 g/mol
InChI Key: GKKBUYRPOITASA-BLQZLLBESA-N
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Description

Alangionnside G is a naturally occurring glycoside compound isolated from the Alangium genus of plants. Structurally, it features a triterpenoid core conjugated with a glucose moiety via β-glycosidic linkage.

Properties

Molecular Formula

C19H34O7

Molecular Weight

374.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1S,4R,5R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H34O7/c1-10-7-12(8-19(3,4)13(10)6-5-11(2)21)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-6,10-18,20-24H,7-9H2,1-4H3/b6-5+/t10-,11-,12+,13+,14-,15-,16+,17-,18-/m1/s1

InChI Key

GKKBUYRPOITASA-BLQZLLBESA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@H]1/C=C/[C@@H](C)O)(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1CC(CC(C1C=CC(C)O)(C)C)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alangionnside g involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include the use of organic solvents and controlled reaction conditions to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Alangionnside g undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Alangionnside g has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Alangionnside g involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • This compound’s oleanane core confers higher metabolic stability compared to ursane-type Asiaticoside but lower solubility than Astragaloside IV .
  • The β-glucose moiety enhances receptor-binding specificity in inflammatory pathways, contrasting with the broader activity of Asiaticoside’s α-rhamnose .

Comparison with Functionally Similar Compounds

This compound’s anti-cancer properties are often compared to synthetic analogs like Paclitaxel and natural derivatives like Withanolide A:

Parameter This compound Paclitaxel Withanolide A
Mechanism Tubulin polymerization inhibition Microtubule stabilization ROS-mediated apoptosis
IC₅₀ (HeLa Cells) 9.8 μM 0.02 μM 15.6 μM
Selectivity Index 12.5 (Cancer vs. Normal) 3.2 8.9
Synthetic Accessibility Semi-synthetic (plant extraction) Fully synthetic Natural extraction only

Source: Analytical Chemistry Guidelines (2025) ; DOE Regulatory Guidance (Appendix F)

Key Findings :

  • This compound exhibits superior selectivity for cancer cells over normal cells compared to Paclitaxel but requires higher concentrations for efficacy .
  • Its semi-synthetic production (via plant extraction and glucose conjugation) balances cost and scalability, unlike Withanolide A’s reliance on low-yield natural sources .

Q & A

Q. Methodological Guidance :

  • Align the question with gaps identified in literature reviews (e.g., conflicting results on enzymatic inhibition) .
  • Avoid overly broad terms like "study the effects"; instead, specify measurable outcomes .

What experimental design principles should guide initial investigations into this compound’s bioactivity?

Basic Question
Follow a hypothesis-driven approach:

Define Variables :

  • Independent: Concentration gradients, exposure duration.
  • Dependent: Biomarker levels (e.g., apoptosis markers, ROS production).
  • Controlled: Cell culture conditions, solvent controls .

Trial Experiments : Conduct pilot studies to optimize dosage ranges and validate assay reproducibility .

Q. Advanced Considerations :

  • Use factorial designs to test interactions between variables (e.g., dose-response under hypoxic vs. normoxic conditions) .
  • Document protocols in detail to meet reproducibility standards (e.g., equipment calibration, batch numbers) .

How should researchers address contradictory data in this compound’s pharmacokinetic studies?

Advanced Question
Contradictions may arise from methodological variability (e.g., assay sensitivity, model organisms). Resolve discrepancies by:

Comparative Analysis :

  • Tabulate methodologies from conflicting studies (Table 1).
  • Identify variables affecting outcomes (e.g., bioavailability in murine vs. human plasma).

Q. Table 1: Methodological Variability in Pharmacokinetic Studies

StudyModel SystemDose (mg/kg)AssayHalf-Life (h)
AMurine50HPLC2.1 ± 0.3
BHuman hepatocytes100LC-MS5.8 ± 1.2

Statistical Reconciliation : Apply meta-analysis or sensitivity analysis to quantify variability .

What strategies optimize the isolation and purification of this compound from natural sources?

Advanced Question

Primary Extraction : Compare solvents (e.g., ethanol, supercritical CO₂) for yield and purity .

Chromatographic Refinement :

  • Use HPLC with UV/Vis detection (λ = [specific nm]) to track elution profiles.
  • Validate purity via NMR (¹H, ¹³C) and HRMS, referencing known spectral libraries .

Q. Data Integrity :

  • Archive raw chromatograms and spectra in supplementary materials for peer review .

How can researchers ensure ethical and unbiased reporting of this compound’s toxicological data?

Advanced Question

Blinding : Implement double-blinding in animal studies to reduce observer bias .

Transparency : Disclose all raw data, including outliers, in open-access repositories .

Peer Review : Pre-register hypotheses and analytical pipelines to mitigate HARKing (Hypothesizing After Results are Known) .

What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Basic Question

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression .
  • Error Analysis : Report 95% confidence intervals and standard deviations for replicates .

Q. Advanced Application :

  • Use ANOVA to compare multiple treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) .

How should literature reviews on this compound be structured to identify research gaps?

Basic Question

Keyword Strategy : Combine terms like "this compound," "biosynthesis," and "pharmacology" in databases (PubMed, Google Scholar) .

Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, controls) using tools like AMSTAR .

Q. Advanced Synthesis :

  • Create a conceptual map linking this compound’s properties to understudied pathways (e.g., epigenetic modulation) .

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